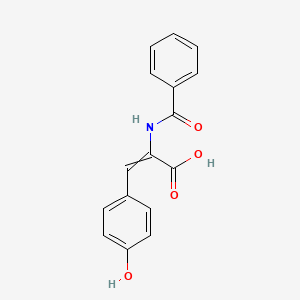
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is a compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group and a hydroxyphenyl group attached to a propenoic acid backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- typically involves the reaction of benzoyl chloride with 4-hydroxyaniline to form the benzoylamino intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenoic acid can be reduced to form a saturated derivative.
Substitution: The benzoylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzoylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-: Lacks the benzoylamino group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 2-(benzoylamino)-3-phenyl-: Lacks the hydroxy group, affecting its biological activity and applications.
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is unique due to the presence of both the benzoylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64896-32-8 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-benzamido-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-10,18H,(H,17,19)(H,20,21) |
InChI-Schlüssel |
IPDDFWVUGXISJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


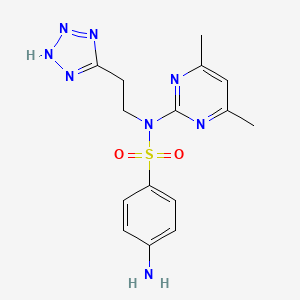
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)

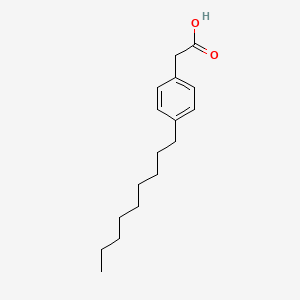

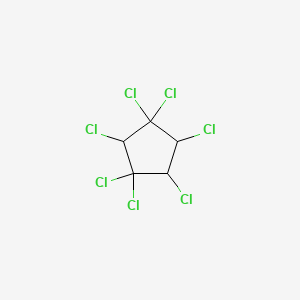
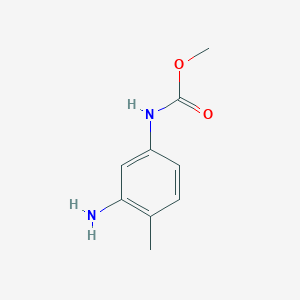

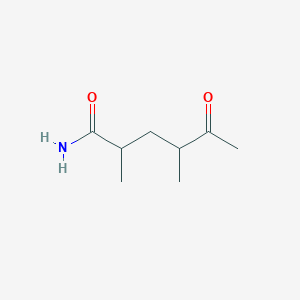


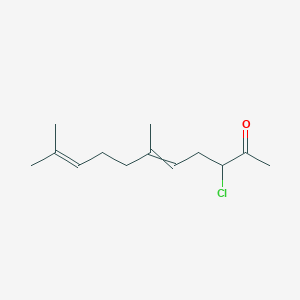
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
